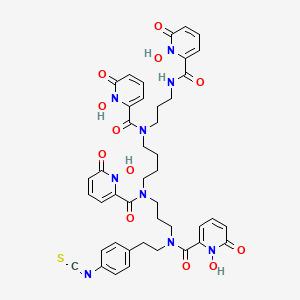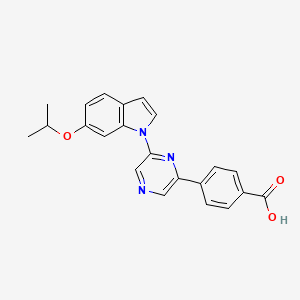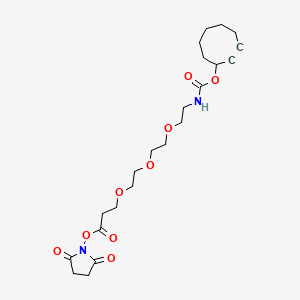
Sco-peg3-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg3-nhs involves the reaction of a PEG chain with an N-hydroxysuccinimide (NHS) ester. The PEG chain is typically functionalized with a terminal imine group, which allows it to react with the NHS ester to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sco-peg3-nhs undergoes several types of chemical reactions, including:
Substitution Reactions: The imine group can react with amines to form amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the PEG chain or the imine group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out under mild conditions to prevent degradation of the PEG chain.
Oxidation and Reduction Reactions: Common reagents include borohydrides for reduction and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used in further chemical synthesis .
Scientific Research Applications
Sco-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways .
Biology:
- Employed in the development of bioconjugates for studying protein-protein interactions and cellular processes .
Medicine:
- Investigated for its potential in targeted drug delivery systems, where it can help deliver therapeutic agents to specific cells or tissues .
Industry:
Mechanism of Action
The mechanism of action of Sco-peg3-nhs involves its role as a linker in PROTACs. PROTACs work by bringing together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker in this compound provides the necessary flexibility and spacing to facilitate this interaction .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H32N2O9 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H32N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,23,28) |
InChI Key |
IXQPURUAEGAVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


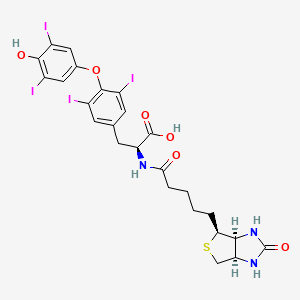
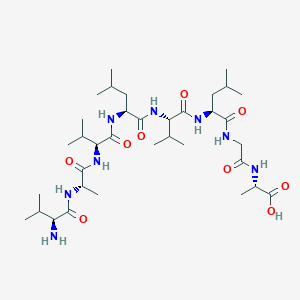
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)
![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
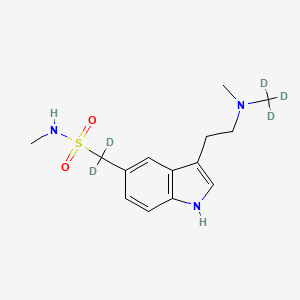



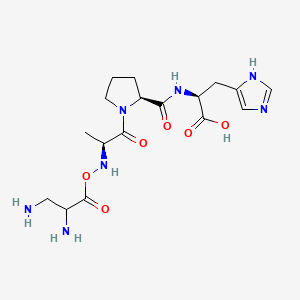
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

